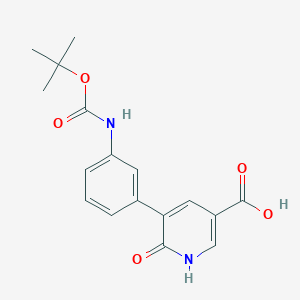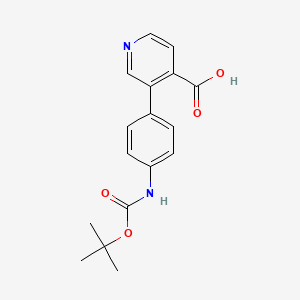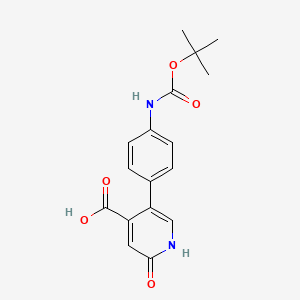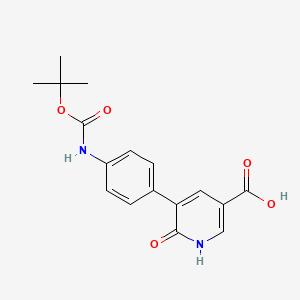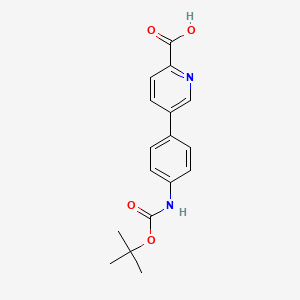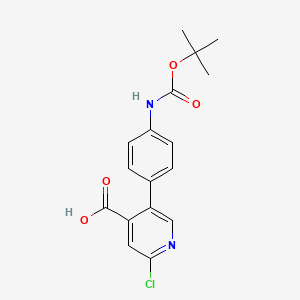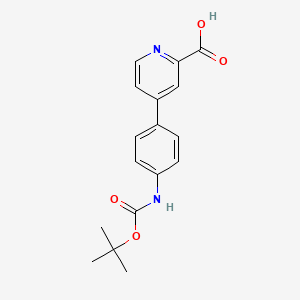
4-(4-BOC-Aminophenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BOC-Aminophenyl)picolinic acid: is a chemical compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step forms 4-(BOC-amino)phenyl.
Coupling with Picolinic Acid: The protected 4-(BOC-amino)phenyl is then coupled with picolinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
4-(4-BOC-Aminophenyl)picolinic acid can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Coupling: DCC and DMAP for amide formation.
Major Products:
Deprotection: 4-Aminophenylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Amides or esters of this compound.
科学研究应用
Chemistry:
4-(4-BOC-Aminophenyl)picolinic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their pharmacological properties.
Industry:
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-BOC-Aminophenyl)picolinic acid depends on its specific application. For instance, if used as a drug intermediate, its mechanism would be related to the final active compound. Generally, the picolinic acid moiety can interact with metal ions, potentially affecting biological pathways involving metal ion transport and homeostasis.
相似化合物的比较
- 4-Aminophenylboronic acid pinacol ester
- 4-(N-Boc-amino)methylphenylboronic acid pinacol ester
- 3-(4-BOC-Aminophenyl)picolinic acid
Comparison:
4-(4-BOC-Aminophenyl)picolinic acid is unique due to the presence of both the picolinic acid and the BOC-protected amino group. This combination allows for specific reactivity and applications that may not be possible with other similar compounds. For example, the BOC group provides a temporary protection for the amino group, enabling selective reactions at other sites of the molecule.
属性
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-11(5-7-13)12-8-9-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQPBLBUNUJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


